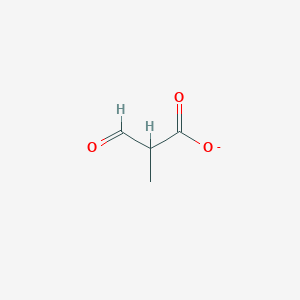
2-Methyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metil-3-oxopropanoato es un compuesto orgánico con la fórmula molecular C4H5O3. Es una base conjugada del ácido 2-metil-3-oxopropanoico y se encuentra comúnmente como metabolito en varios sistemas biológicos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 2-metil-3-oxopropanoato se puede sintetizar a través de varios métodos. Un método común implica la reacción de ácido pirúvico con metanol en presencia de un catalizador como el ácido p-toluensulfónico. La mezcla de reacción se calienta bajo condiciones de reflujo, y el producto se aísla por destilación .
Métodos de Producción Industrial: En entornos industriales, la producción de 2-metil-3-oxopropanoato a menudo involucra reacciones de esterificación a gran escala. El proceso generalmente incluye el uso de exceso de metanol y un catalizador ácido fuerte para impulsar la reacción hasta su finalización. El producto se purifica luego mediante técnicas de destilación y cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 2-metil-3-oxopropanoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ácido 2-metil-3-oxopropanoico.
Reducción: Las reacciones de reducción pueden convertirlo en derivados alcohólicos.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo éster es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Productos Principales Formados:
Oxidación: Ácido 2-metil-3-oxopropanoico.
Reducción: 2-metil-3-hidroxipropanoato.
Sustitución: Diversos ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-metil-3-oxopropanoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su papel en los trastornos metabólicos.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 2-metil-3-oxopropanoato implica su papel como metabolito en las vías bioquímicas. Actúa como intermedio en el metabolismo de los aminoácidos, donde experimenta transformaciones enzimáticas. Los objetivos moleculares incluyen enzimas como la metilmalonato-semialdehído deshidrogenasa, que cataliza su conversión a otros metabolitos .
Compuestos Similares:
Semialdehído de ácido metilmalónico: Este compuesto es estructuralmente similar y también actúa como intermedio en el metabolismo de los aminoácidos.
Ácido 2-metil-3-oxopropanoico: El ácido conjugado del 2-metil-3-oxopropanoato, que comparte propiedades químicas similares.
Unicidad: El 2-metil-3-oxopropanoato es único debido a su función específica en las vías metabólicas y su versatilidad en las reacciones químicas. Su capacidad de experimentar diversas transformaciones lo convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales .
Comparación Con Compuestos Similares
Methylmalonic acid semialdehyde: This compound is structurally similar and also acts as an intermediate in amino acid metabolism.
2-Methyl-3-oxopropanoic acid: The conjugate acid of 2-methyl-3-oxopropanoate, sharing similar chemical properties.
Uniqueness: this compound is unique due to its specific role in metabolic pathways and its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H5O3- |
|---|---|
Peso molecular |
101.08 g/mol |
Nombre IUPAC |
2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/p-1 |
Clave InChI |
VOKUMXABRRXHAR-UHFFFAOYSA-M |
SMILES canónico |
CC(C=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



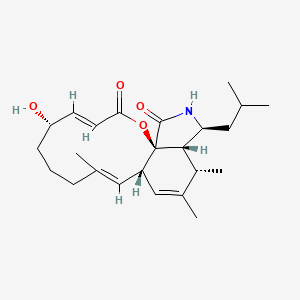
![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

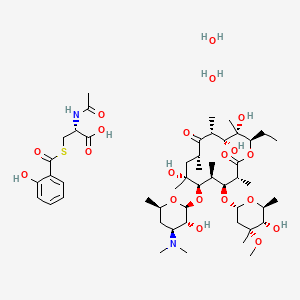

![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
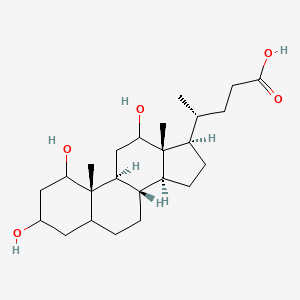

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)
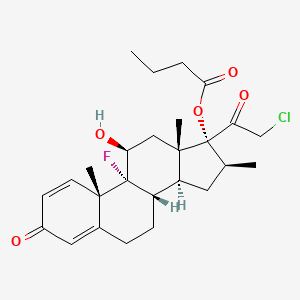
![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)


